molecular formula C15H8O B14327594 Cyclopenta(def)phenanthrenone CAS No. 100663-47-6

Cyclopenta(def)phenanthrenone

Cat. No.: B14327594
CAS No.: 100663-47-6
M. Wt: 204.22 g/mol
InChI Key: PEIAQARKSARDHT-UHFFFAOYSA-N
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Description

Cyclopenta(def)phenanthrenone is an organic compound with the molecular formula C15H8O. It is a polycyclic aromatic ketone, known for its unique structure that includes a cyclopenta ring fused to a phenanthrene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta(def)phenanthrenone can be synthesized through a multi-step process starting from pyrene. One notable method involves the ring contraction of pyrene-4,5-dione to oxo-cyclopenta(def)phenanthrene in a single step, followed by the direct reduction of oxo-cyclopenta(def)phenanthrene to this compound . This method benefits from the use of relatively non-hazardous reagents and optimized purification procedures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of efficient catalysts and environmentally friendly solvents is often emphasized to ensure sustainable manufacturing processes .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta(def)phenanthrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 8,9-dihydro-4H-cyclopenta(def)phenanthrene can yield the corresponding 4-ketone and 8,9-diketone .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyclopenta(def)phenanthrenone’s unique structure and properties make it a compound of significant interest for further research and development in various scientific fields.

Properties

CAS No.

100663-47-6

Molecular Formula

C15H8O

Molecular Weight

204.22 g/mol

IUPAC Name

tetracyclo[10.2.1.05,14.08,13]pentadeca-1(15),2,5(14),6,8(13),9,11-heptaen-4-one

InChI

InChI=1S/C15H8O/c16-13-7-5-11-8-10-3-1-2-9-4-6-12(13)15(11)14(9)10/h1-8H

InChI Key

PEIAQARKSARDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C(=O)C=C4

Origin of Product

United States

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